molecular formula C16H17N3O2 B7587521 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide

3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide

Cat. No. B7587521
M. Wt: 283.32 g/mol
InChI Key: CDXRQMUMUBHMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide, also known as MPAA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide involves its binding to specific receptors or enzymes in cells. In cancer cells, 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide binds to the proteasome, a complex of proteins that is responsible for degrading unwanted or damaged proteins. By inhibiting the proteasome, 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide induces apoptosis in cancer cells. In neurons, 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide binds to the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By modulating the activity of the NMDA receptor, 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide can enhance learning and memory. In immune cells, 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide binds to Toll-like receptors, which are involved in the recognition of pathogens and activation of the immune response. By activating Toll-like receptors, 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide can enhance the immune response to infection.
Biochemical and Physiological Effects:
3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide has a variety of biochemical and physiological effects, depending on the cell type and context in which it is used. In cancer cells, 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide induces apoptosis and inhibits the growth of tumors. In neurons, 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide enhances synaptic plasticity and memory formation. In immune cells, 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide activates macrophages and natural killer cells, enhancing the immune response to infection.

Advantages and Limitations for Lab Experiments

3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide has several advantages for use in lab experiments, including its high purity and specificity for certain receptors or enzymes. However, 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide also has some limitations, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several future directions for research on 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide, including:
1. Investigating the potential use of 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide in combination with other drugs or therapies for cancer treatment.
2. Exploring the role of 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide in the regulation of synaptic plasticity and memory formation, and its potential use in treating neurodegenerative diseases.
3. Investigating the potential use of 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide in enhancing the immune response to infection or cancer.
4. Developing new synthesis methods for 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide that are more efficient or environmentally friendly.
5. Investigating the potential use of 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide in other scientific fields, such as materials science or catalysis.
Conclusion:
In conclusion, 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide is a synthetic compound that has been studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide, making it suitable for use in a variety of fields. 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide has a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. While 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide has several advantages for use in lab experiments, it also has some limitations that must be taken into account. There are several future directions for research on 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide, which could lead to new insights and applications in a variety of scientific fields.

Synthesis Methods

The synthesis of 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide involves the reaction of N-methylbenzamide with N-benzyloxycarbonyl-L-phenylalanine, followed by deprotection of the benzyl group to yield the final product. This method has been optimized to produce high yields of pure 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide, making it suitable for use in scientific research.

Scientific Research Applications

3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neurobiology, and immunology. In cancer research, 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurobiology, 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory. In immunology, 3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide has been found to enhance the immune response by activating macrophages and natural killer cells.

properties

IUPAC Name

3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-18-15(20)12-8-5-9-13(10-12)19-16(21)14(17)11-6-3-2-4-7-11/h2-10,14H,17H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXRQMUMUBHMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide

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